5-amino-1-(4-chloro-3-methoxyphenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-amino-1-(4-chloro-3-methoxyphenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide belongs to the 1-aryl-1H-1,2,3-triazole-4-carboxamide family, characterized by a triazole core substituted with an aryl group at position 1 and a carboxamide moiety at position 2. Key structural features include:
- Aryl group: 4-chloro-3-methoxyphenyl, providing steric bulk and electron-withdrawing effects.
- Amide substituent: N-isopropyl, enhancing lipophilicity and influencing pharmacokinetics.
Properties
IUPAC Name |
5-amino-1-(4-chloro-3-methoxyphenyl)-N-propan-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5O2/c1-7(2)16-13(20)11-12(15)19(18-17-11)8-4-5-9(14)10(6-8)21-3/h4-7H,15H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXQNQDVQNDGGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(N(N=N1)C2=CC(=C(C=C2)Cl)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-chloro-3-methoxyphenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Substitution reactions: Introduction of the amino group and the isopropyl group can be done through nucleophilic substitution reactions.
Final coupling: The carboxamide group is introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions could target the triazole ring or the carboxamide group.
Substitution: The chloro and methoxy groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydroxide or halogenating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Notably, it has shown efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism involves inhibition of key metabolic pathways in the pathogen, demonstrating its potential as a therapeutic agent in treating parasitic infections.
Interaction with Biological Targets
The compound has been evaluated for its ability to interact with various receptors, particularly the Pregnane X receptor (PXR), which plays a crucial role in drug metabolism and resistance mechanisms. This interaction profile suggests that it may modulate key biological pathways involved in drug metabolism and efficacy.
Cytotoxicity and Selectivity
In vitro studies have demonstrated low cytotoxicity against mammalian cell lines. Compounds derived from similar structural classes have shown selective activity against target pathogens while maintaining safety profiles for human cells. The IC50 values indicate that this compound may possess a favorable therapeutic index for further development .
Case Study 1: Antiparasitic Activity
A study published in the Journal of Medicinal Chemistry reported that 5-amino-1-(4-chloro-3-methoxyphenyl)-N-isopropyl triazole derivatives exhibited promising activity against Trypanosoma cruzi. The lead compound demonstrated significant inhibition of parasite growth in vitro and showed low toxicity towards mammalian cells, suggesting potential for further development into a therapeutic agent for Chagas disease .
Case Study 2: Metabolic Modulation
Research conducted on the interaction of this compound with PXR revealed that it could modulate the expression of genes involved in drug metabolism. This finding suggests that it may play a role in enhancing the efficacy of co-administered drugs by altering their metabolic pathways .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be specific to the compound’s structure and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The 1-aryl-1H-1,2,3-triazole-4-carboxamide scaffold is highly modular. Below is a comparative analysis of structurally related compounds (Table 1):
Physicochemical and Crystallographic Insights
- Crystal Packing : Analogs like ZIPSEY and N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-... exhibit intermolecular H-bonding via amide and triazole NH groups, stabilizing their conformations . The target compound’s 3-methoxy group may disrupt such interactions, affecting crystallinity.
- Solubility : The methoxy group in the target compound could enhance aqueous solubility compared to halogenated analogs (e.g., 4-chlorophenyl derivatives), though the N-isopropyl group may counterbalance this effect .
Biological Activity
5-amino-1-(4-chloro-3-methoxyphenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole family. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry. The unique combination of functional groups within its structure contributes to its potential as a therapeutic agent.
Chemical Structure and Properties
The compound features a triazole ring fused with a carboxamide group, and it is characterized by the following structural components:
- Triazole ring : A five-membered ring containing three nitrogen atoms.
- Carboxamide group : Enhances solubility and biological activity.
- Chloro and methoxy substitutions : These groups may influence the compound's interaction with biological targets.
- Isopropyl group : Attached to the nitrogen of the triazole, affecting the pharmacokinetics.
Synthesis
The synthesis of this compound typically involves:
- Formation of the triazole ring : Achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
- Substitution reactions : Introduction of amino and isopropyl groups via nucleophilic substitution.
- Amide coupling : Final introduction of the carboxamide group through amidation reactions.
Antimicrobial Properties
Research indicates that 5-amino-1-(4-chloro-3-methoxyphenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide exhibits significant antimicrobial activity. Notably:
- It has shown efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, inhibiting its growth effectively .
Interaction with Biological Targets
The compound has been evaluated for its ability to interact with various receptors:
- Pregnane X receptor (PXR) : This receptor plays a crucial role in drug metabolism and resistance mechanisms. The interaction profile suggests that this compound may modulate key biological pathways .
Cytotoxicity and Selectivity
In vitro studies have demonstrated low cytotoxicity against mammalian cell lines:
- Compounds derived from similar structural classes have shown IC50 values indicating selective activity against target pathogens while maintaining safety profiles for human cells .
Comparative Analysis with Similar Compounds
The biological activity of 5-amino-1-(4-chloro-3-methoxyphenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Amino-1-(phenyl)-1H-1,2,3-triazole-4-carboxamide | Phenyl group instead of chloro/methoxy substitutions | Broad-spectrum antimicrobial activity |
| 5-Amino-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | Methyl substitution on phenyl ring | Enhanced lipophilicity |
| 5-Amino-N-(benzyl)-1H-1,2,3-triazole-4-carboxamide | Benzyl group attached | Potentially improved bioavailability |
The unique substitutions in 5-amino-1-(4-chloro-3-methoxyphenyl)-N-isopropyl triazole enhance its biological activity compared to similar compounds.
Study on Antiparasitic Activity
A study highlighted the compound's effectiveness against Trypanosoma cruzi, demonstrating a promising avenue for treating Chagas disease. The research involved evaluating various concentrations to determine the minimum inhibitory concentration (MIC) necessary for effective treatment .
Evaluation of Drug Metabolism Interaction
Another investigation focused on the interaction with PXR, suggesting that this compound could influence drug metabolism pathways significantly. This aspect is crucial for understanding potential drug-drug interactions in therapeutic applications .
Q & A
Q. What are the key considerations in designing a synthesis protocol for 5-amino-1-(4-chloro-3-methoxyphenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide?
Methodological Answer: The synthesis of triazole derivatives typically involves multi-component reactions. For structurally analogous compounds, a one-pot, three-component process using copper(I) iodide as a catalyst has been effective, yielding products with good purity and scalability . Key steps include:
- Condensation of substituted anilines (e.g., 4-chloro-3-methoxyaniline) with isocyanides.
- Azide cyclization via sodium azide to form the triazole core.
- Purification via column chromatography or recrystallization to isolate the carboxamide derivative. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize side reactions .
Q. How can researchers address solubility limitations of this compound in aqueous experimental systems?
Methodological Answer: Low water solubility, a common issue with triazole carboxamides, can be mitigated using:
- Co-solvents : Dimethyl sulfoxide (DMSO) or ethanol in ratios ≤10% (v/v) to maintain biological compatibility .
- Surfactants : Polysorbate 80 (0.1–1%) to enhance dispersion in cell culture media .
- Structural analogs : Introducing hydrophilic substituents (e.g., hydroxyl groups) during derivatization without compromising bioactivity .
Advanced Research Questions
Q. What strategies are effective in elucidating the mechanism of enzyme inhibition by this compound?
Methodological Answer: Mechanistic studies require a combination of:
- Kinetic assays : Measure inhibition constants (Ki) via fluorogenic substrates (e.g., for carbonic anhydrase or histone deacetylases) to determine competitive/non-competitive binding .
- Molecular docking : Use software like AutoDock Vina to model interactions between the triazole core and enzyme active sites, focusing on halogen bonding (Cl, OCH3) and hydrogen bonding (NH2, carboxamide) .
- Site-directed mutagenesis : Validate predicted binding residues (e.g., histidine or aspartate in catalytic pockets) through recombinant enzyme variants .
Q. How can researchers reconcile conflicting data on the compound’s inhibitory potency across studies?
Methodological Answer: Contradictions often arise from variability in experimental conditions. To resolve discrepancies:
- Standardize assays : Use identical buffer systems (pH 7.4, 25°C) and enzyme sources (recombinant vs. tissue-extracted) .
- Control batch variability : Characterize compound purity (≥95% via HPLC) and confirm stereochemistry (X-ray crystallography) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, identifying outliers and confounding factors .
Q. How can Design of Experiments (DOE) optimize reaction conditions for scaled synthesis?
Methodological Answer: DOE minimizes trial-and-error approaches by systematically varying parameters:
- Factors : Catalyst concentration (0.5–2 mol%), temperature (50–90°C), and reaction time (12–24 hrs).
- Response surface methodology (RSM) : Model interactions between factors to predict optimal yield (e.g., 75–85% at 70°C, 1.5 mol% CuI) .
- Validation : Confirm reproducibility through triplicate runs and adjust for reactor design constraints (e.g., heat transfer in batch vs. flow systems) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
